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Benzyl (4-phenylbutanoyl)carbamate

Cat. No.: B12575791
CAS No.: 197173-15-2
M. Wt: 297.3 g/mol
InChI Key: NUJGOFQEKROAEO-UHFFFAOYSA-N
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Description

Significance of the Carbamate (B1207046) Functional Group in Advanced Organic Synthesis

The carbamate group, an ester of carbamic acid, is a cornerstone in the field of organic synthesis, particularly in the context of protecting group chemistry. chemicalbook.com Carbamates are widely employed to temporarily block the reactivity of amines, a common and highly reactive functional group. google.com This protection is crucial during multi-step syntheses to prevent unwanted side reactions at the amine site while other parts of the molecule are being modified.

One of the most well-known carbamate-based protecting groups is the benzyloxycarbonyl (Cbz or Z) group, which is structurally related to the benzyl (B1604629) carbamate moiety. chemicalbook.com The popularity of carbamates as protecting groups stems from several key advantages:

Ease of Installation and Removal: They can be readily introduced onto an amine and later removed under specific and often mild conditions, which preserves the integrity of the rest of the molecule. google.com For instance, the benzyl carbamate group can be cleaved using methods like catalytic hydrogenation. wikipedia.org

Stability: Carbamates are generally stable to a wide range of reaction conditions, including those involving acids, bases, and many oxidizing and reducing agents. This robustness allows for a broad scope of chemical transformations to be performed on the protected molecule.

Modulation of Properties: The presence of a carbamate can influence the physical and chemical properties of a molecule, such as its solubility and crystallinity. In medicinal chemistry, the carbamate linkage is sometimes used as a stable substitute for the more easily hydrolyzed amide bond in peptides, enhancing the metabolic stability of potential drug candidates. chemicalbook.com

The table below summarizes some common carbamate protecting groups and their typical cleavage conditions, illustrating the versatility of this functional group in synthesis.

Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)

This table is for illustrative purposes and shows common carbamate protecting groups.

Overview of Arylbutanoyl Moieties in Complex Molecular Architectures

The 4-phenylbutanoyl group is a specific type of arylbutanoyl moiety, which consists of a four-carbon aliphatic chain attached to a phenyl ring. This structural motif is found in a variety of molecules and is of significant interest in medicinal chemistry. The parent compound, 4-phenylbutanoic acid, and its derivatives have been the subject of numerous studies. nih.govgoogle.com

The significance of the arylbutanoyl scaffold can be attributed to several factors:

Biological Activity: Derivatives of 4-phenylbutanoic acid have shown a range of biological effects. For instance, sodium phenylbutyrate is used in the treatment of urea (B33335) cycle disorders. nih.govgoogle.com Furthermore, 4-phenylbutanoic acid itself is known to act as a histone deacetylase (HDAC) inhibitor, a class of compounds that has been investigated for its potential in cancer therapy. nih.govacs.org

Structural Scaffold: The combination of a flexible alkyl chain and a rigid aromatic ring provides a versatile scaffold for designing molecules that can interact with biological targets. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the butanoyl chain allows for conformational flexibility, which can be crucial for fitting into the binding sites of enzymes or receptors.

Synthetic Accessibility: The synthesis of 4-phenylbutanoic acid and its derivatives can be achieved through established synthetic methods, such as Friedel-Crafts acylation followed by reduction. chemicalbook.com This accessibility makes it a convenient building block for more complex molecular structures.

Structural Context and Rationale for Research on Benzyl (4-phenylbutanoyl)carbamate

The compound this compound integrates the features of both the carbamate and the arylbutanoyl moieties. While specific research focusing exclusively on this compound is not widely documented in publicly available literature, the rationale for its synthesis and study can be logically inferred from the known properties of its components.

The structure suggests a synthetic strategy where the 4-phenylbutanoyl group is attached to the nitrogen atom of a benzyl carbamate. This would result in an N-acylated carbamate. The primary motivations for investigating such a compound would likely include:

Exploration of Novel Chemical Space: The combination of these two well-defined fragments creates a novel molecule whose properties are yet to be fully explored. Organic chemists are constantly seeking to create new molecular architectures to discover new reactivities and functionalities.

Potential for Biological Activity: Given that arylbutanoic acid derivatives can exhibit interesting biological profiles, attaching this moiety to a carbamate could lead to new compounds with unique therapeutic potential. The benzyl carbamate portion could influence the molecule's ability to cross cell membranes or could be designed as a prodrug feature, to be cleaved within the body to release an active substance.

Intermediate in Complex Synthesis: this compound could serve as a key intermediate in the synthesis of more complex target molecules. The benzyl group could act as a protecting group for the carbamate nitrogen, to be removed at a later stage of a synthetic sequence.

A plausible synthetic route to this compound could involve the acylation of benzyl carbamate with 4-phenylbutanoyl chloride. The following table outlines a hypothetical reaction scheme for its synthesis.

Hypothetical Synthesis of this compound

Step Reactant 1 Reactant 2 Reagents/Conditions Product

This table represents a hypothetical, yet chemically reasonable, synthetic approach.

Further research on this compound would likely involve its full characterization using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure. Subsequent studies could then explore its chemical reactivity and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3 B12575791 Benzyl (4-phenylbutanoyl)carbamate CAS No. 197173-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197173-15-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-phenylbutanoyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-17(13-7-12-15-8-3-1-4-9-15)19-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20,21)

InChI Key

NUJGOFQEKROAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Carbamate Formation and Reactivity

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of carbamates can be achieved through several routes, with the reaction of an isocyanate with an alcohol being a common method. nih.gov The formation of Benzyl (B1604629) (4-phenylbutanoyl)carbamate likely involves the reaction of 4-phenylbutanoyl isocyanate with benzyl alcohol. Understanding the transition states and kinetics of this process is crucial for optimizing its synthesis.

ReactantOrder of Reaction
4-phenylbutanoyl isocyanate1
Benzyl alcohol1
Overall Reaction 2

The rate law can be expressed as: Rate = k[4-phenylbutanoyl isocyanate][benzyl alcohol]

The rate constant, k, is temperature-dependent and can be influenced by catalysts. Studies on related systems have shown that the reaction between an amine and carbon dioxide to form a carbamate (B1207046) can proceed through multiple parallel pathways, with the relative importance of each path being strongly pH-dependent. nih.govacs.org

Stability and Decomposition Mechanisms of Benzyl (4-phenylbutanoyl)carbamate

The stability of carbamates is a critical factor in their application, particularly in fields like drug design where a specific half-life is often required. acs.org The stability of this compound is influenced by thermal stress and the chemical environment, particularly pH.

The thermal stability of carbamates can vary significantly. Some carbamates exhibit remarkable thermal stability, with decomposition occurring only at elevated temperatures. mdpi.com For instance, certain zwitterionic carbamates can be stable up to 70°C. mdpi.com The thermal decomposition of carbamates can proceed through various pathways, a common one being the reverse of the formation reaction, yielding the corresponding isocyanate and alcohol. For this compound, this would result in the formation of 4-phenylbutanoyl isocyanate and benzyl alcohol. Another potential degradation pathway upon heating is the loss of carbon dioxide to form an amine.

Degradation PathwayProducts
Reversion to reactants4-phenylbutanoyl isocyanate + Benzyl alcohol
Decarboxylation4-phenylbutanamide + Carbon dioxide

The specific temperatures at which these degradation pathways become significant would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA).

The hydrolytic stability of carbamates is highly dependent on the pH of the surrounding medium. nih.govzacharyhhouston.com Generally, carbamates are more stable than the corresponding esters under hydrolytic conditions. researchgate.net Studies on various carbamates have shown that they are relatively stable in acidic conditions but are susceptible to hydrolysis at physiological and basic pH. nih.gov For instance, many carbamates show stability for 24 hours under acidic conditions (pH=1.0) at 37°C. nih.gov However, at physiological pH (7.4), significant degradation is often observed over the same period. nih.gov The rate of hydrolysis increases with increasing hydroxyl ion concentration. nih.gov

pH ConditionGeneral Stability of Carbamates
Acidic (e.g., pH 1.0)Generally stable
Physiological (pH 7.4)Significant degradation over 24 hours
Basic (e.g., pH 9.0 and above)Increased rate of hydrolysis

The hydrolytic stability of this compound would be influenced by the electronic nature of the 4-phenylbutanoyl and benzyl groups. The aromaticity of the O-substituent is a critical factor for hydrolytic reactivity in aryl carbamates. nih.gov

Base-Catalyzed Hydrolysis: The base-catalyzed hydrolysis of carbamates can proceed through two primary competing mechanisms. nih.govresearchgate.net

BAC2 Mechanism (Bimolecular Acyl-Carbon Cleavage): This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. This intermediate then collapses to release the alcohol (benzyl alcohol) and the carbamic acid, which subsequently decomposes to the corresponding amine (4-phenylbutanamine) and carbon dioxide. nih.govnih.gov This pathway is more common for secondary carbamates. researchgate.net

E1cB Mechanism (Unimolecular Elimination from the Conjugate Base): This mechanism is prevalent for primary carbamates and involves the deprotonation of the carbamate nitrogen by a base. researchgate.net This is followed by the elimination of the leaving group (the alkoxide) to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. nih.gov

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of carbamates is generally less significant than base-catalyzed hydrolysis. clemson.edu However, under strongly acidic conditions, the mechanism can change. rsc.org The reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. clemson.edu Studies on some carbamates have shown a shift from an A2 (bimolecular) to an A1 (unimolecular) mechanism with increasing acidity. rsc.org

Rearrangement Reactions Involving the Carbamate Moiety

N-monosubstituted carbamates, such as this compound, can participate in several types of rearrangement reactions. One of the most notable is the Hofmann rearrangement, which involves the conversion of a primary amide to an amine with one less carbon atom via an isocyanate intermediate. masterorganicchemistry.com While the classical Hofmann rearrangement starts from a primary carboxamide, conceptually similar rearrangements can be initiated from N-substituted carbamates under specific conditions.

Another important rearrangement is the Curtius rearrangement, which proceeds from an acyl azide to form an isocyanate. masterorganicchemistry.com This isocyanate can then be trapped by an alcohol, such as benzyl alcohol, to form a carbamate. The reverse of this process, or related rearrangements of the carbamate itself, can be envisaged under thermal or photochemical conditions, although such pathways are less common for stable carbamates like benzyl carbamates.

A more directly relevant rearrangement for aryl carbamates is the Snieckus–Fries rearrangement. This reaction involves the ortho-metalation of an aryl carbamate followed by an intramolecular acyl transfer from the nitrogen to the ortho-position of the aromatic ring, yielding a substituted phenol. wpmucdn.com While this compound is not an aryl carbamate, analogous intramolecular acyl transfer reactions can be conceptualized, particularly if the phenyl group of the 4-phenylbutanoyl moiety were to be activated.

The 1,2-carbamoyl rearrangement of lithiated carbamates represents another class of synthetically useful transformations. nih.gov In these reactions, deprotonation at a carbon atom adjacent to the carbamate group can lead to a migration of the carbamoyl group to that carbon, often with a high degree of stereocontrol. nih.gov For a compound like this compound, this would require deprotonation at the carbon alpha to the carbonyl group.

Table 1: Key N-Monosubstituted Carbamate Rearrangements and Their Characteristics

RearrangementStarting MaterialKey IntermediateProduct Type
Hofmann RearrangementPrimary AmideIsocyanatePrimary Amine
Curtius RearrangementAcyl AzideIsocyanateAmine, Carbamate, Urea (B33335)
Snieckus–Fries RearrangementAryl CarbamateOrtho-lithiated speciesOrtho-acylated Phenol
1,2-Carbamoyl RearrangementLithiated CarbamateLithiated speciesα-Hydroxy Amide

The structure of this compound, featuring a flexible butanoyl chain, allows for the possibility of intramolecular cyclization reactions. These pathways are often facilitated by the appropriate choice of reagents and reaction conditions.

One such pathway could involve the activation of the carbamate nitrogen, making it more nucleophilic, followed by an attack on an electrophilic center within the 4-phenylbutanoyl chain. For instance, if the benzylic position of the 4-phenylbutanoyl group were to be functionalized with a leaving group, an intramolecular N-alkylation could lead to the formation of a cyclic product.

More commonly, intramolecular cyclizations of carbamates involve the formation of heterocyclic rings. For example, N-alkoxy carbamates have been shown to undergo facile intramolecular cyclization with various carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov While this compound is not an N-alkoxy carbamate, analogous cyclizations can be promoted by introducing suitable functionalities.

A general strategy for the intramolecular cyclization of carbamates involves the generation of a nucleophilic center that can attack the carbamate carbonyl or another electrophilic site within the molecule. thieme-connect.comnih.gov For this compound, this could be initiated by deprotonation at the α-carbon of the butanoyl chain, followed by an intramolecular attack on an activated form of the benzyl group, potentially leading to a lactam-type structure after rearrangement and loss of the benzyl group.

Alternatively, activation of the carbonyl group of the carbamate could facilitate an attack by the phenyl ring of the 4-phenylbutanoyl moiety, in a reaction akin to a Friedel-Crafts acylation, to form a cyclic ketone. The feasibility of such a pathway would depend on the reaction conditions and the presence of a suitable Lewis acid catalyst.

Table 2: Potential Intramolecular Cyclization Pathways for this compound Derivatives

Cyclization TypeRequired Modification/ReagentPotential Product
Intramolecular N-AlkylationFunctionalization of the butanoyl chain with a leaving groupN-Acyl Lactam
Intramolecular AcylationActivation of the carbamate carbonylCyclic Ketone
Radical CyclizationGeneration of a radical on the butanoyl chainHeterocyclic compound
Nucleophilic attack on benzyl groupActivation of the benzyl group (e.g., as a leaving group)Cyclic Carbamate derivative

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of all signals in Benzyl (B1604629) (4-phenylbutanoyl)carbamate.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Benzyl (4-phenylbutanoyl)carbamate, COSY would reveal the correlations within the 4-phenylbutanoyl chain (H-2 with H-3, and H-3 with H-4) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom. It is invaluable for assigning carbons that bear protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the ¹H and ¹³C chemical shifts. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons (H-7) to the carbamate (B1207046) carbonyl carbon (C-8) and the aromatic carbons of the benzyl group. Similarly, the protons at H-3 would show a correlation to the acyl carbonyl carbon (C-1), confirming the structure of the 4-phenylbutanoyl moiety. youtube.com

A combination of these experiments allows for the systematic mapping of the entire molecular structure.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (H-H)HSQC Correlation (¹³C)Key HMBC Correlations (¹H → ¹³C)
N-HH-3-C-1, C-8, C-3
H-3N-H, H-2, H-4C-3C-1, C-2, C-4, C-5
H-2H-3C-2C-1, C-3, C-4
H-4H-3C-4C-2, C-3, C-5, C-aromatic
H-7-C-7C-8, C-aromatic

The carbamate functional group is known to exhibit restricted rotation around the C-N amide bond, leading to the existence of syn and anti rotamers (conformational isomers). nd.edu This dynamic process can often be observed by NMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. nih.gov Dynamic NMR (DNMR) studies, which involve acquiring spectra at various temperatures, can be used to determine the energy barrier to this rotation and the relative populations of the conformers. nd.edu This provides valuable insight into the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula with high confidence. nih.gov For this compound (C₁₈H₁₉NO₃), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Beyond precise mass, HRMS combined with tandem mass spectrometry (MS/MS) reveals the molecule's fragmentation pattern. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. This pattern provides a fingerprint that helps confirm the structure. Key expected fragmentation pathways for this compound would include:

Cleavage of the benzylic C-O bond to produce the tropylium ion (m/z 91).

Loss of the benzyl group.

Cleavage of the N-acyl bond.

Table 2: Hypothetical HRMS Data for this compound

Ion FormulaCalculated m/zObserved m/z (Hypothetical)Assignment
[C₁₈H₁₉NO₃+H]⁺298.1438298.1440Parent Ion (M+H)⁺
[C₁₈H₁₉NO₃+Na]⁺320.1257320.1259Sodium Adduct (M+Na)⁺
[C₇H₇]⁺91.054291.0543Tropylium ion (from benzyl group)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques would provide clear evidence for the key structural motifs. elsevierpure.com

Infrared (IR) Spectroscopy: IR spectra of carbamates typically show strong, characteristic absorption bands. rsc.org The N-H stretching vibration appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative; the acyl carbonyl (C-1) and the carbamate carbonyl (C-8) would likely have distinct frequencies, often appearing as strong bands between 1680 and 1750 cm⁻¹. rsc.org C-O and C-N stretching vibrations would also be visible in the fingerprint region (below 1500 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are also visible, aromatic C=C stretching vibrations often give strong Raman signals, which would be useful for confirming the two phenyl rings.

The positions and shapes of these vibrational bands, particularly the N-H and C=O stretches, can also offer insights into intermolecular interactions like hydrogen bonding in the solid state or in concentrated solutions. mdpi.com

Table 3: Expected Characteristic Vibrational Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
N-H Stretch3200 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Stretch (Carbamate & Acyl)1680 - 1750IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1450 - 1600IR, Raman (Strong)
C-O Stretch1200 - 1300IR (Strong)

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. This technique yields a three-dimensional model of the molecule, detailing precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure would unambiguously determine the conformation of the 4-phenylbutanoyl chain and the relative orientation of the two phenyl rings. researchgate.net It would also reveal the geometry of the carbamate group, confirming its planarity and identifying the preferred rotamer (syn or anti) in the crystal lattice. rsc.orgchemrxiv.org Furthermore, analysis of the crystal packing would elucidate all intermolecular interactions, such as N-H···O=C hydrogen bonds, which are critical in dictating the solid-state assembly. nih.gov

Computational and Theoretical Chemistry Studies

Conformational Analysis and Potential Energy Surfaces

Analysis of Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonding and amide resonance, play a crucial role in determining the three-dimensional structure and stability of a molecule. In compounds similar to Benzyl (B1604629) (4-phenylbutanoyl)carbamate, the presence of a carbamate (B1207046) group allows for the potential of intramolecular hydrogen bonding. This can occur between the amide proton (N-H) and a carbonyl oxygen atom, which can influence the molecule's conformation and its ability to interact with other molecules. rsc.org

Amide resonance is another key feature, where delocalization of the lone pair of electrons on the nitrogen atom across the N-C-O system occurs. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and contributing to the planarity of the amide group. This structural rigidity is a significant factor in how the molecule presents itself to its environment.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

For a molecule like Benzyl (4-phenylbutanoyl)carbamate, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for interaction with positively charged species. researchgate.net Conversely, the areas around the amide and benzyl protons would exhibit positive potential. nih.gov Understanding the MEP is crucial for predicting how the molecule will orient itself when approaching a surface or another molecule, which is particularly important for applications like corrosion inhibition. mdpi.comchemrxiv.orgwalisongo.ac.id

Prediction of Adsorption Behavior on Material Surfaces

The potential for this compound to act as a corrosion inhibitor is a significant area of interest. The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecule onto a metal surface, forming a protective barrier. researchgate.net Theoretical studies on similar organic molecules have shown that this adsorption can occur through two primary mechanisms: physisorption and chemisorption. elsevierpure.comresearchgate.net

Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor and the metal surface. Chemisorption, a stronger form of adsorption, involves the formation of coordinate bonds between the heteroatoms (like oxygen and nitrogen) in the inhibitor molecule and the d-orbitals of the metal atoms. elsevierpure.comresearchgate.net

Below is a table summarizing the potential interactions and properties based on the functional groups present in this compound, drawn from studies on analogous compounds.

Functional Group/MoietyPotential Intramolecular InteractionPredicted MEP RegionPotential Role in Adsorption
Carbamate (NH-C=O)Amide Resonance, Hydrogen BondingNegative potential around carbonyl oxygen, Positive potential around NH protonChemisorption via oxygen and nitrogen heteroatoms
Benzyl Group-Generally neutral to slightly positiveπ-electron interaction with metal surface
Phenylbutanoyl Group-Negative potential around carbonyl oxygenChemisorption via carbonyl oxygen, π-electron interaction

Chemical Reactivity and Utility As a Synthetic Intermediate

Role as an Amine Protecting Group in Multistep Synthesis

The carbamate (B1207046) functional group within Benzyl (B1604629) (4-phenylbutanoyl)carbamate suggests a potential, albeit not commonly documented, role as a protecting group for amines. The benzyl portion of the carbamate is a well-known protecting group (Cbz or Z group) for amines. However, the reactivity of this specific compound, with the 4-phenylbutanoyl moiety, has not been a subject of significant investigation in the available literature.

There is no available scientific literature that discusses the orthogonality of Benzyl (4-phenylbutanoyl)carbamate with other common protecting groups used in organic synthesis.

Specific, controlled deprotection strategies for this compound have not been reported in peer-reviewed literature.

Applications in Peptide Chemistry as a Surrogate or Protecting Moiety

The application of this compound in peptide chemistry, either as a surrogate for an amino acid or as a protecting moiety, is not described in the accessible scientific literature.

Participation in Carbon-Carbon Bond Forming Reactions

There are no documented instances in the scientific literature of this compound participating in carbon-carbon bond-forming reactions.

Transformations to Other Functional Groups (e.g., Ureas, Carbamoyl Chlorides)

While the carbamate functional group can theoretically be transformed into other functional groups like ureas or carbamoyl chlorides, specific examples and protocols involving this compound are not available in the published scientific literature.

Non Biological Chemical Applications and Technological Relevance

Precursors in Polymer Chemistry (e.g., Polyurethanes)

The carbamate (B1207046) linkage is the fundamental repeating unit in polyurethanes, a versatile class of polymers with wide-ranging applications. Organic carbamates can serve as precursors to isocyanates, which are key monomers in polyurethane synthesis. nih.gov This suggests that Benzyl (B1604629) (4-phenylbutanoyl)carbamate could potentially be explored as a precursor in the formation of specialized polyurethanes. The synthesis of polyurethanes from carbamates is an area of active research, aiming to develop alternative, safer routes that avoid the direct handling of highly reactive and toxic isocyanates. nih.gov

The general structure of Benzyl (4-phenylbutanoyl)carbamate, containing a carbamate group, makes it a candidate for such applications. The presence of the 4-phenylbutanoyl group could impart specific properties, such as hydrophobicity and aromaticity, to the resulting polymer. These properties might be desirable for creating polyurethanes with enhanced thermal stability or specific mechanical characteristics.

Role as a Ligand in Coordination Chemistry

The carbamate group, as well as the carbonyl oxygen of the butanoyl chain in this compound, possess lone pairs of electrons that can be donated to metal centers, making the molecule a potential ligand in coordination chemistry. The nitrogen and oxygen atoms of the carbamate group can act as coordination sites, forming stable complexes with a variety of metal ions.

The specific binding mode of this compound to a metal ion would depend on several factors, including the nature of the metal, the solvent system, and the reaction conditions. It could potentially act as a monodentate ligand through one of the oxygen atoms or the nitrogen atom, or as a bidentate ligand, chelating to the metal center via the carbonyl oxygen and the carbamate oxygen or nitrogen. The phenyl and benzyl groups could also influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic or material properties.

While there is no specific literature detailing coordination complexes of this compound, the coordination chemistry of carbamates, in general, is an established field. For instance, carbamate complexes of various transition metals have been synthesized and characterized, with applications in catalysis and materials science.

Exploration in Corrosion Inhibition Formulations

Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals and alloys. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. chemicalbook.com The molecular structure of this compound, which includes a carbamate group (with nitrogen and oxygen atoms), a carbonyl group, and two phenyl rings, suggests its potential as a corrosion inhibitor.

The adsorption process can occur through the interaction of the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. The aromatic rings can also contribute to the adsorption through π-electron interactions with the metal surface. This combined effect can lead to the formation of a stable, hydrophobic barrier that impedes the electrochemical processes responsible for corrosion.

Studies on other carbamate derivatives have demonstrated their efficacy as corrosion inhibitors for various metals in different corrosive media. For example, certain carbamates have been shown to inhibit the corrosion of steel in acidic solutions. Although direct experimental data for this compound is lacking, its structural features make it a promising candidate for investigation in the field of corrosion science.

Table 1: Potential Corrosion Inhibition Mechanisms of this compound

Structural FeaturePotential Role in Corrosion Inhibition
Carbamate Group (N, O atoms) Donates lone pair electrons to vacant metal d-orbitals, facilitating strong adsorption onto the metal surface.
Carbonyl Group (C=O) Acts as an additional coordination site for enhanced adsorption.
Phenyl and Benzyl Rings Contribute to adsorption through π-electron interactions with the metal surface and increase the hydrophobicity of the protective film.
Overall Molecular Size A larger molecular size can lead to greater surface coverage and a more effective barrier against corrosive species.

This table is based on the general principles of corrosion inhibition by organic molecules and the specific structural features of this compound.

Development of Novel Reagents and Catalysts in Organic Synthesis

Carbamates are widely utilized in organic synthesis, most notably as protecting groups for amines. The benzyloxycarbonyl (Cbz or Z) group, which is a key feature of this compound, is a common amine-protecting group that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. google.com

Beyond its potential as a protecting group, the structure of this compound could be leveraged for the development of novel reagents. For example, the reactivity of the methylene (B1212753) group adjacent to the carbonyl could be exploited in enolate chemistry. Furthermore, the entire molecule could serve as a scaffold for the synthesis of more complex target molecules.

In the realm of catalysis, while this compound itself is unlikely to be a catalyst, it could be a precursor for the synthesis of ligands for catalytic applications. Modification of the phenyl or benzyl rings with appropriate functional groups could lead to the creation of chiral ligands for asymmetric catalysis. A patent for the synthesis of the related compound, benzyl carbamate, mentions the use of a catalyst composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support. This highlights the importance of catalysis in the synthesis of such carbamates.

Table 2: Potential Applications of this compound in Organic Synthesis

Application AreaPotential Role of this compound
Protecting Group Chemistry The benzyloxycarbonyl group can be used to protect primary or secondary amines.
Scaffold for Synthesis The molecule can serve as a starting material for the synthesis of more complex organic compounds.
Reagent Development The reactive sites within the molecule could be exploited for the development of new synthetic methodologies.
Ligand Synthesis The carbamate structure can be modified to create ligands for metal-catalyzed reactions.

This table outlines potential, rather than established, applications based on the known chemistry of carbamates and related structures.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of carbamates is a key area of contemporary chemical research. Traditional routes often involve hazardous reagents like phosgene. Future investigations into the synthesis of Benzyl (B1604629) (4-phenylbutanoyl)carbamate and its analogs should prioritize sustainable approaches.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. Research could focus on developing catalytic systems, such as those based on metal alkoxides or ionic liquids, to facilitate the direct carboxylation of an appropriate amine precursor with CO2, followed by esterification with benzyl alcohol. researchgate.netresearchgate.net Another sustainable strategy involves the use of urea (B33335) as a carbonyl source, catalyzed by solid-supported catalysts like TiO2-Cr2O3/SiO2, which can be easily recovered and reused. acs.org

Furthermore, continuous flow synthesis presents an opportunity for a safer and more scalable production of carbamates. organic-chemistry.org This technology allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can lead to higher yields and purity. acs.orgnih.gov Investigating the adaptation of known batch carbamate (B1207046) syntheses to a continuous flow process for Benzyl (4-phenylbutanoyl)carbamate would be a valuable endeavor.

A summary of potential sustainable synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
CO2-based Synthesis Utilizes CO2 as a C1 source with various catalysts (e.g., metal alkoxides, ionic liquids). researchgate.netresearchgate.netGreen and sustainable, utilizes a renewable feedstock.
Urea-based Synthesis Employs urea as a carbonyl source with heterogeneous catalysts. acs.orgAvoids toxic reagents, catalyst is recyclable.
Continuous Flow Synthesis Reaction is performed in a continuously flowing stream. acs.orgorganic-chemistry.orgnih.govEnhanced safety, scalability, and process control.

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide insights into its reactivity, conformational landscape, and potential interactions with biological targets or materials.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule. nih.govresearchgate.net This can help in understanding the mechanisms of its formation and potential transformations. For instance, DFT studies can model the transition states of different synthetic routes to identify the most energetically favorable pathways. nih.govresearchgate.net Furthermore, analyzing the frontier molecular orbitals (HOMO and LUMO) can provide information about its electrophilic and nucleophilic sites, guiding the design of new reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their potential biological activities or material properties. researchgate.netacs.org By generating a library of virtual analogs with varying substituents on the phenyl rings or modifications to the butanoyl chain, QSAR studies can predict which modifications are likely to enhance desired properties.

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with its environment, such as in a solvent or within a polymer matrix. researchgate.net Understanding the conformational preferences is crucial, as it can significantly influence the molecule's properties and biological activity. researchgate.net

Exploration of Unconventional Chemical Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional chemical transformations can unlock new reactivity patterns and provide access to novel derivatives of this compound.

A significant area of interest is the C-H bond activation directed by the carbamate group. researchgate.netrsc.org The carbamate functionality can act as a directing group to facilitate the selective functionalization of otherwise unreactive C-H bonds in the aromatic rings or the alkyl chain. This can be achieved using various transition metal catalysts, such as palladium, rhodium, or cobalt, to introduce new substituents and create a diverse library of analogs. researchgate.netrsc.org

Photocatalysis offers a green and powerful tool for chemical synthesis. organic-chemistry.org Research could explore the use of visible-light photocatalysis for the synthesis of this compound itself, potentially from CO2 and amine precursors. organic-chemistry.org Additionally, photocatalytic methods could be investigated for the degradation of such carbamates, which is relevant for environmental remediation studies. researchgate.net

Electrochemistry provides another sustainable approach for chemical transformations. acs.orgrsc.org Anodic oxidation of carbamates can lead to interesting reactive intermediates that can be trapped by various nucleophiles to form new C-N or C-O bonds. nih.gov This could be a valuable strategy for the late-stage functionalization of the this compound scaffold.

Decarboxylative coupling reactions represent an unconventional method for forming new carbon-carbon or carbon-heteroatom bonds. chemspeed.com While typically applied to carboxylic acids, exploring the potential for decarboxylative functionalization of the carbamate group or a modified version of the molecule could lead to novel chemical structures.

Design and Synthesis of Structurally Diverse Analogs for Materials Science or Catalytic Applications

The structural features of this compound, particularly the presence of aromatic rings and the carbamate linkage, make it an interesting building block for the development of new materials and catalysts.

In materials science , the carbamate group is a key component of polyurethanes. researchgate.net By designing and synthesizing di- or poly-functional analogs of this compound, it may be possible to create novel polymers with tailored properties. For instance, incorporating this molecule into a polymer backbone could influence its thermal stability, mechanical strength, or optical properties. The aromatic rings could also facilitate pi-stacking interactions, leading to self-assembling materials. Research into carbamate-functionalized resins for coatings is another promising direction. researchgate.net

In the field of catalysis , the carbamate moiety can act as a ligand for metal centers. researchgate.net By synthesizing analogs with different substituents, the electronic and steric properties of the resulting metal complexes can be fine-tuned to optimize their catalytic activity and selectivity for various organic transformations. For example, chiral analogs could be explored for their potential in asymmetric catalysis. The development of carbamate-containing catalysts for processes like CO2 utilization is a particularly relevant area of research. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new analogs of this compound with desired properties, the integration of modern synthesis technologies is crucial.

Flow chemistry offers significant advantages for the synthesis of this compound and its derivatives. acs.orgnih.gov As mentioned earlier, it allows for safer and more efficient production. Furthermore, flow reactors can be easily coupled with in-line analytical techniques for real-time reaction monitoring and optimization. This is particularly valuable for exploring a wide range of reaction conditions in a short amount of time.

Automated synthesis platforms can be used to generate large libraries of structurally diverse analogs of this compound. nih.gov By combining robotic liquid handling with parallel reactors, hundreds or even thousands of different compounds can be synthesized and screened for their biological activity or material properties. This high-throughput approach can significantly accelerate the drug discovery or materials development process. The integration of stopped-flow synthesis with automated platforms offers a resource-efficient method for creating and testing combinatorial libraries. nih.gov

The combination of flow chemistry and automated synthesis, often referred to as "self-driving labs," represents the future of chemical research. Applying these technologies to the study of this compound would enable a rapid exploration of its chemical space and a more efficient path towards the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl (4-phenylbutanoyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling 4-phenylbutanoic acid derivatives with benzyl carbamate precursors. A two-step approach is recommended: (1) activation of the carboxylic acid (e.g., via mixed anhydride or coupling reagents like EDCI/HOBt) and (2) reaction with benzyl carbamate under mild basic conditions (e.g., NaHCO₃ in THF). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products. Electrochemical methods, such as those used for similar carbamates (e.g., Hofmann rearrangement mediated by NaBr ), may also be adapted for efficient synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the carbamate linkage and 4-phenylbutanoyl group. Key features include a singlet for the benzyl CH₂ (δ ~5.1 ppm) and carbonyl signals (C=O at ~155 ppm for carbamate, ~170 ppm for the butanoyl group) .
  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretches) validate functional groups.
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis can reveal hydrogen-bonding patterns, as seen in analogous carbamates with layered N—H⋯N interactions .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Stability tests via HPLC every 3–6 months are advised. For short-term use, refrigeration (4°C) with desiccants is acceptable. Shipping with blue ice is recommended to avoid thermal degradation .

Advanced Research Questions

Q. How does the 4-phenylbutanoyl moiety influence reactivity and biological interactions compared to other acyl groups?

  • Methodological Answer: The 4-phenylbutanoyl group enhances lipophilicity (logP ~3.5), improving membrane permeability (e.g., Caco-2 assays). Compared to shorter-chain analogs (e.g., acetyl), its extended alkyl chain may increase binding affinity to hydrophobic enzyme pockets. Competitive inhibition assays with truncated analogs (e.g., benzyl carbamates lacking the phenylbutanoyl group) can isolate its contribution to activity .

Q. In enzyme inhibition studies, what strategies elucidate the binding mode of this compound?

  • Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Pre-incubate the enzyme with the compound to assess time-dependent inhibition, indicative of covalent binding .
  • Molecular Docking: Employ software like Schrödinger Suite to model interactions. Flexible docking (e.g., Prime’s induced-fit module) accounts for protein conformational changes upon ligand binding .
  • Site-Directed Mutagenesis: Replace nucleophilic residues (e.g., serine, cysteine) in the enzyme active site to confirm covalent adduct formation .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer:

  • Purity Validation: Ensure ≥95% purity via HPLC and mass spectrometry. Impurities from synthesis (e.g., unreacted starting materials) may skew results .
  • Assay Standardization: Use consistent buffer conditions (pH, ionic strength) and cell lines. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Structural Analog Comparison: Test derivatives (e.g., 4-bromophenyl or fluorobenzyl analogs) to identify substituent-specific effects .

Q. What computational methods predict pharmacokinetic properties, and how are they validated?

  • Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate solubility, permeability, and CYP450 interactions. The 4-phenylbutanoyl group likely reduces aqueous solubility but enhances metabolic stability .
  • Validation: Compare in silico predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests). For example, high computed logP values should correlate with increased cellular uptake in fluorescence-based uptake assays .

Q. What purification protocols are optimal post-synthesis?

  • Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
  • Recrystallization: Dissolve crude product in hot ethanol and cool slowly to isolate crystalline product. Confirm purity via melting point (compare with literature values for analogs, e.g., 106–109°C for benzyl (4-bromophenyl)carbamate ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.